molecular formula C29H18ClN3O5 B11680408 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate

Cat. No.: B11680408
M. Wt: 523.9 g/mol
InChI Key: KCGBIECOJGCKQE-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoxaline Core: This can be achieved by the condensation of o-phenylenediamine with a diketone.

    Introduction of the Phenyl Groups: This step might involve Friedel-Crafts acylation or alkylation reactions.

    Attachment of the 4-Chloro-3-nitrophenyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Oxoethyl Ester: This step might involve esterification reactions using appropriate carboxylic acids and alcohols.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the phenyl or quinoxaline rings.

    Reduction: The nitro group can be reduced to an amine group under appropriate conditions.

    Substitution: Halogen atoms like chlorine can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products might include quinoxaline derivatives with additional oxygen-containing functional groups.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Products would include derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

Chemistry

    Catalysis: Quinoxaline derivatives are often studied as catalysts in various organic reactions.

    Material Science: These compounds can be used in the development of organic semiconductors and other advanced materials.

Biology

    Antimicrobial Agents: Some quinoxaline derivatives exhibit significant antimicrobial activity.

    Anticancer Agents: Research has shown potential anticancer properties in certain quinoxaline compounds.

Medicine

    Drug Development: The compound might be studied for its potential as a lead compound in drug development for various diseases.

Industry

    Dyes and Pigments: Quinoxaline derivatives can be used in the production of dyes and pigments.

    Polymers: These compounds can be incorporated into polymer structures to enhance their properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate would depend on its specific application. For example, as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. As an anticancer agent, it might interfere with DNA replication or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenylquinoxaline: Lacks the 4-chloro-3-nitrophenyl and oxoethyl ester groups.

    4-Chloro-3-nitrophenyl derivatives: Compounds with similar substituents but different core structures.

Uniqueness

The unique combination of the quinoxaline core with the 4-chloro-3-nitrophenyl and oxoethyl ester groups might confer specific biological activities or chemical properties that are not present in similar compounds.

Properties

Molecular Formula

C29H18ClN3O5

Molecular Weight

523.9 g/mol

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2,3-diphenylquinoxaline-6-carboxylate

InChI

InChI=1S/C29H18ClN3O5/c30-22-13-11-20(16-25(22)33(36)37)26(34)17-38-29(35)21-12-14-23-24(15-21)32-28(19-9-5-2-6-10-19)27(31-23)18-7-3-1-4-8-18/h1-16H,17H2

InChI Key

KCGBIECOJGCKQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)OCC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])N=C2C5=CC=CC=C5

Origin of Product

United States

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